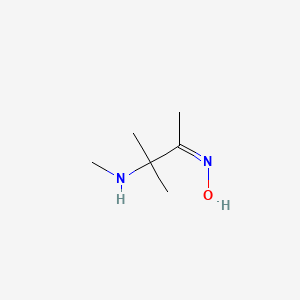![molecular formula C12H15NO3S B2659956 6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 861208-92-6](/img/structure/B2659956.png)
6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane, also known as PSAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PSAP is a spirocyclic compound that contains a sulfonyl group and an oxazine ring. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
Synthesis and Stereochemistry:
- The synthesis of 1-oxa-6-heteraspiro[2.5]octanes, including 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, has been reported. Stereochemical analysis using NMR studies and single crystal X-ray diffraction provided insights into the structures of these compounds (Satyamurthy et al., 1984).
Drug Discovery Applications:
- New classes of thia/oxa-azaspiro[3.4]octanes were synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles have also been reported (Li et al., 2013).
Reactivity and Transformations:
- The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied. This involved examining the reactions with malonic and cyanoacetic acid derivatives, among others (Andreae et al., 1992).
- A study on 1,3-dipolar cycloadditions to bicyclic olefins showed the exo regioisomers formed when reacting phenylglyoxylonitrile oxide with 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene (Taniguchi et al., 1978).
Cycloaddition Reactions:
- The thermal [2+2] cycloaddition of allenynes with a phenylsulfonyl functionality resulted in the efficient formation of bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes (Mukai et al., 2007).
Propriétés
IUPAC Name |
6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-17(15,11-4-2-1-3-5-11)13-8-6-12(7-9-13)10-16-12/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDDINHAFIYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
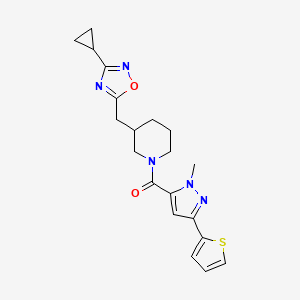
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
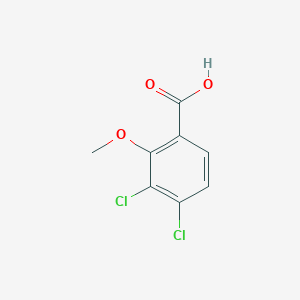
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
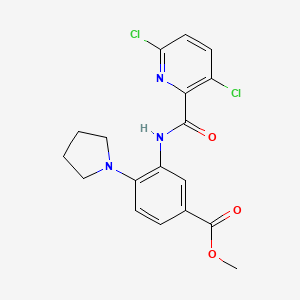

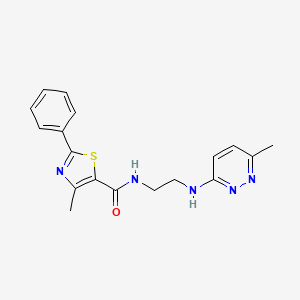
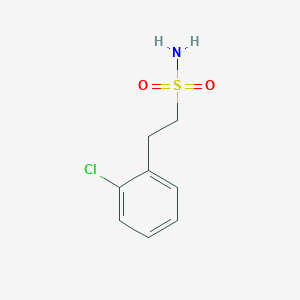

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)
